AKN-028

Catalog No.
S548021
CAS No.
1175017-90-9
M.F
C17H14N6
M. Wt
302.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AKN-028

CAS Number

1175017-90-9

Product Name

AKN-028

IUPAC Name

3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23)

InChI Key

JLRIJKVMMZEKDF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

AKN-028; AKN 028; AKN028

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4

Description

The exact mass of the compound N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine is 302.12799 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AKN-028 is a novel compound classified as a tyrosine kinase inhibitor, specifically targeting the FMS-like tyrosine kinase 3 (FLT3). It has shown significant preclinical activity against acute myeloid leukemia (AML) and is currently under investigation in clinical trials. AKN-028 operates by inhibiting the autophosphorylation of FLT3, which is crucial for the proliferation and survival of AML cells. Its mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent in oncology .

The primary chemical reaction associated with AKN-028 involves its ability to inhibit the phosphorylation activity of FLT3. This inhibition leads to a cascade of downstream effects, including:

  • Cell Cycle Arrest: AKN-028 induces a dose-dependent G0/G1 phase arrest in AML cell lines, preventing cells from progressing through the cell cycle .
  • Apoptosis Induction: The compound activates caspase pathways, leading to programmed cell death in sensitive AML cells .
  • Gene Expression Alteration: Treatment with AKN-028 results in significant changes in gene expression profiles, particularly downregulating genes associated with the proto-oncogene c-Myc, which is involved in cell cycle regulation and proliferation .

AKN-028 exhibits potent biological activity against various AML cell lines and primary AML samples. Key findings include:

  • Cytotoxicity: AKN-028 has a mean inhibitory concentration (IC50) of approximately 1 μM, indicating its effectiveness at low concentrations .
  • Tyrosine Kinase Inhibition: It selectively inhibits tyrosine kinase activity without affecting serine/threonine kinase activity, emphasizing its specificity for certain signaling pathways .
  • Sensitivity Variability: AML cells with higher baseline tyrosine kinase activity are more sensitive to AKN-028, suggesting potential biomarkers for treatment efficacy .

The synthesis of AKN-028 has been optimized for scalability and efficiency. Notable methods include:

  • SNAr Reaction: A key step involves a nucleophilic aromatic substitution reaction that demonstrates high regioselectivity, crucial for producing the desired compound structure .
  • Suzuki Coupling: This method is employed to form carbon-carbon bonds, which are essential for constructing the complex molecular framework of AKN-028 .
  • Kilogram Scale Production: Protocols have been developed to synthesize AKN-028 at kilogram scales, facilitating further research and potential clinical applications .

AKN-028 is primarily being explored for its therapeutic applications in treating acute myeloid leukemia. Its unique mechanism of action positions it as a potential candidate for combination therapies with other anticancer agents. Additionally, its specificity for FLT3 may allow for targeted therapies in patients with specific mutations associated with AML.

Studies investigating the interactions of AKN-028 with other compounds and biological systems have revealed several insights:

  • Combination Therapies: Research suggests that combining AKN-028 with other tyrosine kinase inhibitors or chemotherapeutic agents may enhance antileukemic effects and overcome resistance mechanisms in AML .
  • Biomarker Identification: Ongoing studies aim to identify biomarkers that predict sensitivity to AKN-028, which could guide personalized treatment strategies for patients with AML .

Several compounds share similarities with AKN-028 in terms of their mechanism of action or target specificity. Below is a comparison highlighting their uniqueness:

Compound NameTargetUnique Features
MidostaurinFLT3Approved for use in AML; broader kinase inhibition profile.
SorafenibMultiple kinasesUsed primarily for renal cell carcinoma; broader application beyond AML.
GilteritinibFLT3Specifically designed for FLT3 mutations; approved for relapsed/refractory AML.
QuizartinibFLT3Highly selective for FLT3; shows efficacy against resistant mutations.

AKN-028 stands out due to its specific action on both wild-type and mutated forms of FLT3 while exhibiting a favorable safety profile in preclinical studies. Its selective inhibition may provide advantages over other compounds that target multiple kinases indiscriminately.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

302.12799447 g/mol

Monoisotopic Mass

302.12799447 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y66IS3CS0R

Wikipedia

Akn-028

Dates

Modify: 2024-02-18
1: Eriksson A, Hermanson M, Wickström M, Lindhagen E, Ekholm C, Jenmalm Jensen A, Löthgren A, Lehmann F, Larsson R, Parrow V, Höglund M. The novel tyrosine kinase  inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer J. 2012 Aug 3;2:e81. doi: 10.1038/bcj.2012.28. PubMed PMID: 22864397; PubMed Central PMCID: PMC3432483.

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